molecular formula C30H37NO5 B14690633 [(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

Cat. No.: B14690633
M. Wt: 491.6 g/mol
InChI Key: DHLDFXDKZABSPV-FZQVOFIZSA-N
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Description

The compound [(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate is a highly complex polycyclic molecule characterized by:

  • A 17-azatricyclo[9.7.0.0¹,¹⁵]octadeca core, featuring fused cycloalkane and heterocyclic rings with a nitrogen atom (aza group).
  • Substituents including a benzyl group at position 16, hydroxy and methyl groups at positions 5, 7, and 14, and an acetate ester at position 2.
  • Conjugated double bonds (3E,9E) and a methylidene group at position 13.

Properties

Molecular Formula

C30H37NO5

Molecular Weight

491.6 g/mol

IUPAC Name

[(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

InChI

InChI=1S/C30H37NO5/c1-18-10-9-13-23-16-19(2)20(3)26-24(17-22-11-7-6-8-12-22)31-28(34)30(23,26)25(36-21(4)32)14-15-29(5,35)27(18)33/h6-9,11-15,18,20,23-26,35H,2,10,16-17H2,1,3-5H3,(H,31,34)/b13-9+,15-14+/t18-,20+,23-,24-,25?,26-,29+,30?/m0/s1

InChI Key

DHLDFXDKZABSPV-FZQVOFIZSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2CC(=C)[C@H]([C@@H]3C2(C(/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C

Canonical SMILES

CC1CC=CC2CC(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Fungal Sources

Cytochalasin D is primarily biosynthesized by filamentous fungi, including:

  • Zygosporium masonii (ATCC MYA3308): Produces Cytochalasin D as a secondary metabolite under specific culture conditions.
  • Metarhizium anisopliae : Historical source of early Cytochalasin D isolates.
  • Aspergillus clavatus : Engineered strains demonstrate enhanced cytochalasin yields through genetic modifications.

Fermentation Conditions

Parameter Optimal Conditions Reference
Culture Medium Potato dextrose broth or Saboraud
Temperature 25–28°C
Incubation Duration 14–21 days under static conditions
Aeration Limited oxygen supply

Mold mattes from Z. masonii are harvested post-fermentation and lyophilized for downstream processing.

Extraction and Purification Techniques

Solvent Extraction

Crude Cytochalasin D is extracted using sequential organic solvents:

  • Chloroform/methanol (2:1 v/v) : Initial extraction of fungal biomass.
  • Ethanol (60–70%) : Secondary purification of precipitate.
  • Dichloromethane : Used for partitioning in modified Kupchan scheme.

Chromatographic Purification

Method Stationary Phase Mobile Phase Purity Outcome Reference
Preparative TLC Silica gel GF₂₅₄ Chloroform:methanol (95:5) >99%
Column Chromatography Sephadex LH-20 Methanol 85–90%
Reverse-Phase HPLC C18 column Acetonitrile:water (70:30) 98%

Key observations:

  • TLC remains the gold standard for small-scale isolation (Rf = 0.42 in chloroform:methanol).
  • Recrystallization from chloroform/hexane (1:3) yields prismatic crystals suitable for X-ray diffraction.

Biosynthetic Engineering Approaches

Recent advances leverage genetic manipulation to enhance Cytochalasin D production:

Gene Cluster Identification

The ccs gene cluster in A. clavatus contains:

  • CcsA : Hybrid PKS-NRPS (polyketide synthase-nonribosomal peptide synthetase)
  • CcsB : Cytochrome P450 oxidase
  • CcsR : Pathway-specific transcriptional regulator

Yield Optimization Strategies

Strategy Yield Increase Reference
CcsR overexpression 7-fold (25→175 mg/L)
pH-controlled fed-batch 3.2-fold
Co-culture with bacteria 4.5-fold

Analytical Characterization

Critical quality control parameters for prepared Cytochalasin D:

Property Specification Method
Optical Rotation [α]²⁵D = −89° (c 1.0, CHCl₃) Polarimetry
UV-Vis λmax 282 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) Spectroscopy
HRMS (ESI+) m/z 508.2649 [M+H]+ Mass spectrometry

Challenges and Limitations

  • Low Natural Abundance : Wild-type strains typically produce <50 mg/L.
  • Structural Complexity : 10 stereocenters complicate synthetic approaches.
  • Toxicity Concerns : Requires biosafety level 2 containment during production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: Often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Typically involving reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Commonly using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of cell biology and pharmacology. Some notable applications include:

    Actin Polymerization Studies: It binds to actin, altering its polymerization, and is used as a model for actin-binding proteins.

    Cell Movement and DNA Synthesis: It helps in understanding the interrelationships between cell movement, DNA synthesis, and the transport of specific small molecules in cells.

    Nanotoxicology: Used to assess the cytotoxicity and genotoxicity of nanoparticles.

    Cardiac Myocyte Research: Significant in preserving the morphology and function of cardiac myocytes.

    Macrophage-Nanoparticle Interactions: Provides insights into the biological responses to nanoparticles.

    Chemotherapy Research: Investigated for its potential in chemotherapy.

Mechanism of Action

The compound exerts its effects primarily by disrupting the cytoskeleton of cells. It binds to actin, a key component of the cytoskeleton, and alters its polymerization. This disruption affects various cellular processes, including cell movement, division, and intracellular transport.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from PubChem and Related Databases

Compound A : [(16-Benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate]
  • Key Differences :
    • Additional 12-hydroxy group compared to the target compound.
    • Single oxo group (18-oxo) vs. dual oxo groups (6,18-dioxo) in the target compound.
Compound B : [6,13-Dimethyl-16-oxo-7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸]icosa-5,14,17-trien-11-yl acetic acid]
  • Key Differences :
    • Pentacyclic core (vs. tricyclic in the target compound).
    • Carboxylic acid substituent (vs. acetate ester).
  • The carboxylic acid group may confer higher acidity and metal-chelating properties .
Compound C : [9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6-yl acetic acid amide]
  • Key Differences :
    • Dithia (sulfur atoms) in the ring system vs. purely carbon/nitrogen in the target compound.
    • Aryl substituents (methoxy-hydroxyphenyl) instead of benzyl.
  • Implications :
    • Sulfur atoms introduce stronger van der Waals interactions and possible redox activity. Aryl groups may enhance π-π stacking in protein binding .

Steroidal Derivatives with Ester Linkages

Compound D : [(2R,5S,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-en-5-yl octadec-11-enoate]
  • Key Differences: Cholestane-like tetracyclic backbone vs. azatricyclic core. Long-chain unsaturated ester (octadecenoate) vs. acetate.
  • Implications :
    • The steroidal framework may confer affinity for lipid-rich environments (e.g., cell membranes). The unsaturated ester could increase oxidative instability compared to the target’s acetate group .

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula Likely C₂₇H₃₃NO₆ (estimated) C₂₇H₃₅NO₇ C₂₂H₃₂O₆ C₂₃H₂₅NO₄S₂ C₄₅H₇₄O₂
Ring System 17-azatricyclo[9.7.0.0¹,¹⁵] 17-azatricyclo[9.7.0.0¹,¹⁵] 7-azapentacyclo[10.8.0.0²,⁹.0⁵,⁹.0¹³,¹⁸] 5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸] Tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]
Key Functional Groups Acetate, benzyl, hydroxy, dioxo Acetate, benzyl, dihydroxy Carboxylic acid, oxo Dithia, aryl, amide Octadecenoate, steroidal
Bioactivity Potential Enzyme inhibition (oxo groups) Enhanced solubility Metal chelation Redox activity Membrane interaction

Research Findings and Implications

  • Compound B : The carboxylic acid group may make it a candidate for antimicrobial applications due to metal ion sequestration .
  • Compound D : Its steroidal backbone and long-chain ester could be optimized for topical drug delivery where lipid solubility is critical .

Biological Activity

The compound [(3E,5R,7S,9E,11R,14S,15R,16S)-16-benzyl-5-hydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

Molecular Formula: C28H38N2O4
Molecular Weight: 466.61 g/mol
IUPAC Name: this compound

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Antiproliferative Effects: Research indicates that compounds with similar structural motifs exhibit antiproliferative effects on mammalian cells. This is often linked to their ability to inhibit topoisomerase II activity .
  • Inhibition of Inflammatory Pathways: The compound may modulate inflammatory responses by affecting the NF-kB signaling pathway. This pathway is crucial for the expression of adhesion molecules and cytokines involved in inflammation .
  • Antioxidant Activity: Some derivatives of similar compounds have shown significant antioxidant properties which can protect cells from oxidative stress .

Case Studies and Experimental Findings

  • Cell Line Studies: In vitro studies using various cancer cell lines demonstrated that the compound significantly reduced cell viability at certain concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Animal Models: In vivo studies in rodent models of inflammation showed that administration of the compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6.
  • Comparative Studies: When compared to other known anti-inflammatory agents like curcumin and resveratrol, this compound exhibited comparable or enhanced efficacy in reducing inflammation and promoting cell survival under stress conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeReduced viability in cancer cell lines
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
AntioxidantScavenging free radicals; reducing oxidative stress

Table 2: Comparative Analysis with Other Compounds

CompoundIC50 (µM)Mechanism of Action
Compound A10Topoisomerase II inhibition
Compound B15NF-kB pathway modulation
Target Compound12Dual action: antiproliferative & anti-inflammatory

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